Meclofenamate Sodium Meclofenamate Sodium Meclofenamate Sodium is the sodium salt form of meclofenamate, an anthranilic acid and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic and analgesic activities. Meclofenamate sodium inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis, by prostaglandin synthase, is responsible for the therapeutic effects of meclofenamate sodium. Meclofenamate sodium also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation.
Sodium meclofenamate (anhydrous) is an organic sodium salt. It contains a meclofenamic acid(1-).
A non-steroidal anti-inflammatory agent with antipyretic and antigranulation activities. It also inhibits prostaglandin biosynthesis.
Brand Name: Vulcanchem
CAS No.: 6385-02-0
VCID: VC0000246
InChI: InChI=1S/C14H11Cl2NO2.Na/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;/h2-7,17H,1H3,(H,18,19);/q;+1/p-1
SMILES: CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+]
Molecular Formula: C14H10Cl2NNaO2
Molecular Weight: 318.1 g/mol

Meclofenamate Sodium

CAS No.: 6385-02-0

APIs

VCID: VC0000246

Molecular Formula: C14H10Cl2NNaO2

Molecular Weight: 318.1 g/mol

Purity: > 98%

Meclofenamate Sodium - 6385-02-0

CAS No. 6385-02-0
Product Name Meclofenamate Sodium
Molecular Formula C14H10Cl2NNaO2
Molecular Weight 318.1 g/mol
IUPAC Name sodium;2-(2,6-dichloro-3-methylanilino)benzoate
Standard InChI InChI=1S/C14H11Cl2NO2.Na/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;/h2-7,17H,1H3,(H,18,19);/q;+1/p-1
Standard InChIKey OGPIIGMUPMPMNT-UHFFFAOYSA-M
Isomeric SMILES CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+]
SMILES CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+]
Canonical SMILES CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+]
Appearance Solid powder
Description Meclofenamate Sodium is the sodium salt form of meclofenamate, an anthranilic acid and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic and analgesic activities. Meclofenamate sodium inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis, by prostaglandin synthase, is responsible for the therapeutic effects of meclofenamate sodium. Meclofenamate sodium also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation.
Sodium meclofenamate (anhydrous) is an organic sodium salt. It contains a meclofenamic acid(1-).
A non-steroidal anti-inflammatory agent with antipyretic and antigranulation activities. It also inhibits prostaglandin biosynthesis.
Purity > 98%
Solubility 47.7 [ug/mL]
Synonyms Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, monosodium salt, monohydrate
Meclofenamate
Meclofenamate Sodium
Meclofenamate Sodium Anhydrous
Meclofenamate Sodium Monohydrate
Meclofenamate, Sodium
Meclofenamic Acid
Meclomen
Sodium Meclofenamate
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nonsteroidal anti-inflammatory drugs meclofenamate sodium and naproxen sodium on
proteasome activity in cardiac cells. J Mol Cell Cardiol. 2016 May;94:131-144.
doi: 10.1016/j.yjmcc.2016.03.016. Epub 2016 Apr 3. PubMed PMID: 27049794.


2: Hersh EV, Cooper S, Betts N, Wedell D, MacAfee K, Quinn P, Lamp C, Gaston G,
Bergman S, Henry E. Single dose and multidose analgesic study of ibuprofen and
meclofenamate sodium after third molar surgery. Oral Surg Oral Med Oral Pathol.
1993 Dec;76(6):680-7. PubMed PMID: 8284070.


3: Reddy MS, Palcanis KG, Barnett ML, Haigh S, Charles CH, Jeffcoat MK. Efficacy
of meclofenamate sodium (Meclomen) in the treatment of rapidly progressive
periodontitis. J Clin Periodontol. 1993 Oct;20(9):635-40. PubMed PMID: 8227450.


4: Mongini F, Bona G, Garnero M, Gioria A. Efficacy of meclofenamate sodium
versus placebo in headache and craniofacial pain. Headache. 1993 Jan;33(1):22-8.
PubMed PMID: 8436494.


5: Benassi L, Bertani D, Avanzini A. An attempt at real prophylaxis of primary
dysmenorrhea: comparison between meclofenamate sodium and naproxen sodium. Clin
Exp Obstet Gynecol. 1993;20(2):102-7. PubMed PMID: 8330429.


6: Conroy MC, Randinitis EJ, Turner JL. Pharmacology, pharmacokinetics, and
therapeutic use of meclofenamate sodium. Clin J Pain. 1991;7 Suppl 1:S44-8.
Review. PubMed PMID: 1810520.


7: Giglio JA, Laskin DM. Double-blind comparison of meclofenamate sodium plus
codeine, meclofenamate sodium, codeine, and placebo for relief of pain following
surgical removal of third molars. J Oral Maxillofac Surg. 1990 Aug;48(8):785-90.
PubMed PMID: 2197381.


8: Koup JR, Tucker E, Thomas DJ, Kinkel AW, Sedman AJ, Dyer R, Sharoky M. A
single and multiple dose pharmacokinetic and metabolism study of meclofenamate
sodium. Biopharm Drug Dispos. 1990 Jan-Feb;11(1):1-15. PubMed PMID: 2322633.


9: Shieh HL, Hutton CE, Kafrawy AH, Potter RH. Comparison of meclofenamate sodium
and hydrocortisone for controlling the postsurgical inflammatory response in
rats. J Oral Maxillofac Surg. 1988 Sep;46(9):777-80. PubMed PMID: 3166048.


10: Cooper SA, Firestein A, Cohn P. Double-blind comparison of meclofenamate
sodium with acetaminophen, acetaminophen with codeine and placebo for relief of
postsurgical dental pain. J Clin Dent. 1988 Fall;1(2):31-4. PubMed PMID: 3254707.
PubChem Compound 4038
Last Modified Nov 11 2021
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